1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol
Description
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is a brominated thiophene derivative featuring a secondary alcohol group (-OH) attached to a branched methylpropane chain. This compound is of interest in synthetic chemistry due to its dual functionality: the bromine atom facilitates metal-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig reactions), while the tertiary alcohol group offers hydrogen-bonding capability and stability. Its structural features make it a candidate for pharmaceutical intermediates, polymer side chains, or bioactive molecule precursors .
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10)5-7-6(9)3-4-11-7/h3-4,10H,5H2,1-2H3 |
InChI Key |
UCXSSZMAOLODTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CS1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromothiophene with a suitable alkylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol with structurally related compounds, emphasizing differences in aromatic systems, substituents, functional groups, and applications.
Structural and Functional Comparison
Reactivity and Electronic Properties
- Thiophene’s aromaticity is less pronounced than benzene, leading to faster halogen displacement in cross-coupling reactions .
- Functional Group Influence : The secondary alcohol group in the target compound contrasts with the ketone in 1-(3-Bromothiophen-2-yl)propan-2-one. Alcohols participate in hydrogen bonding, improving solubility in polar solvents, while ketones exhibit higher electrophilicity .
- Conjugation Effects : Imine-containing analogs (e.g., (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline) display extended conjugation, beneficial for optoelectronic applications, but are less stable under acidic conditions compared to the alcohol derivative .
Research Findings and Challenges
- Crystallography : Crystal structures of related thiophene compounds (e.g., (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one) reveal planar geometries stabilized by π-π stacking. The target compound’s alcohol group may introduce hydrogen bonding, affecting crystal packing .
- Synthetic Challenges : Bromine’s steric hindrance on thiophene can slow coupling reactions compared to phenyl analogs. Optimization of catalytic systems (e.g., Pd(0) in Suzuki reactions) is critical .
- Toxicity Considerations : Small brominated alcohols (e.g., 3-bromo-2-methylpropan-1-ol) are under scrutiny for RoHS compliance, necessitating environmental safety studies for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
